molecular formula C24H19Cl2N3O4 B11223349 (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide

(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide

Cat. No.: B11223349
M. Wt: 484.3 g/mol
InChI Key: GSRQMPLTMHUVCT-UHFFFAOYSA-N
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Description

(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrano[2,3-c]pyridine core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrano[2,3-c]pyridine core through a cyclization reaction. Subsequent steps involve the introduction of the chloro and methoxy substituents, followed by the formation of the imino and carboxamide groups under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving consistent quality and efficiency. Advanced purification techniques, including crystallization and chromatography, are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions include derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • **(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct biological activities and chemical reactivity. Comparing its properties with similar compounds helps in understanding its potential advantages and applications in various fields.

Properties

Molecular Formula

C24H19Cl2N3O4

Molecular Weight

484.3 g/mol

IUPAC Name

2-(5-chloro-2-methoxyphenyl)imino-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide

InChI

InChI=1S/C24H19Cl2N3O4/c1-13-22-16(14(12-30)11-27-13)10-17(23(31)28-19-6-4-3-5-18(19)26)24(33-22)29-20-9-15(25)7-8-21(20)32-2/h3-11,30H,12H2,1-2H3,(H,28,31)

InChI Key

GSRQMPLTMHUVCT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C2=C1OC(=NC3=C(C=CC(=C3)Cl)OC)C(=C2)C(=O)NC4=CC=CC=C4Cl)CO

Origin of Product

United States

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